DesmethylPBR28

Beschreibung

BenchChem offers high-quality DesmethylPBR28 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DesmethylPBR28 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYHHRVIZVDACH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Desmethyl-PBR28

Abstract

Desmethyl-PBR28 is a high-affinity second-generation ligand for the 18 kDa Translocator Protein (TSPO), a molecule of significant interest in diagnostics and therapeutics. While primarily known as the immediate precursor to the widely used Positron Emission Tomography (PET) radioligand [¹¹C]PBR28, its mechanism of action is intrinsically linked to its potent and specific interaction with TSPO. This guide provides a detailed examination of this mechanism for researchers, scientists, and drug development professionals. We will explore the molecular interaction between Desmethyl-PBR28 and TSPO, the functional consequences of this binding, and the critical experimental protocols used to characterize this interaction, grounded in authoritative scientific literature.

Introduction: The Significance of Desmethyl-PBR28 and its Target, TSPO

Desmethyl-PBR28 belongs to the N,N-diaryl-2-phenylacetamide class of compounds designed for high-affinity and selective binding to the Translocator Protein (TSPO). Its primary utility is as the precursor for the carbon-11 radiolabeling that produces [¹¹C]PBR28, a key radiotracer for imaging neuroinflammation.[1][2][3] The expression of TSPO, an outer mitochondrial membrane protein, is relatively low in the healthy brain but becomes significantly upregulated in activated microglia and reactive astrocytes during neuroinflammatory processes.[1][4][5] This upregulation makes TSPO an invaluable biomarker for a range of neuropathologies, including neurodegenerative diseases, stroke, and traumatic brain injury.[6][7] The mechanism of action of Desmethyl-PBR28 is, therefore, best understood through its role as a high-affinity ligand that allows for the precise targeting and quantification of TSPO.

The Molecular Target: Translocator Protein (18 kDa)

TSPO, formerly known as the peripheral benzodiazepine receptor (PBR), is a five-transmembrane domain protein primarily located on the outer mitochondrial membrane.[4][8] It is a component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).[9][10]

Historically, TSPO was believed to be a critical component in the transport of cholesterol from the cytoplasm into the mitochondria, which is the rate-limiting step in the synthesis of steroids (steroidogenesis).[9][11] However, this role has been subject to significant debate, with some studies demonstrating that TSPO may not be indispensable for steroidogenesis.[12][13] Regardless of its precise role in steroid synthesis, TSPO is involved in various other cellular functions, including apoptosis, cell proliferation, and regulation of mitochondrial function.[14][15] Its dramatic upregulation in activated glial cells remains the most robust and widely utilized aspect of its biology, forming the basis for its use as a neuroinflammation biomarker.[7][15]

Core Mechanism of Action: High-Affinity Binding to TSPO

The primary mechanism of action for Desmethyl-PBR28 (and its methylated analogue, PBR28) is its function as a high-affinity antagonist/ligand that reversibly binds to TSPO. This binding is characterized by high specificity and a favorable signal-to-noise ratio compared to first-generation ligands like PK11195.[7][16][17]

Binding Affinity and the Impact of Genetic Polymorphism

The binding affinity of PBR28 is exceptionally high, with inhibition constant (Kᵢ) values in the low nanomolar range.[18][19] However, a critical factor governing this interaction is a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), which results in an alanine-to-threonine substitution at position 147 (Ala147Thr).[5][20] This polymorphism leads to three distinct binding phenotypes:

-

High-Affinity Binders (HABs): Individuals homozygous for the alanine allele (Ala/Ala) exhibit high-affinity binding.

-

Mixed-Affinity Binders (MABs): Heterozygous individuals (Ala/Thr) express both protein variants and show mixed-affinity binding.

-

Low-Affinity Binders (LABs): Those homozygous for the threonine allele (Thr/Thr) have a significantly reduced binding affinity for PBR28.[20]

Due to the low and unreliable signal, LAB subjects are often excluded from PET imaging studies using [¹¹C]PBR28.[21] This genetic variation is a crucial consideration in both clinical research and drug development, necessitating genotyping of subjects prior to imaging.[5][21]

Table 1: Binding Affinity of PBR28 for TSPO Across Genotypes

| Binder Status | Genotype | Approximate Kᵢ (nM) | Reference |

|---|---|---|---|

| High-Affinity Binder (HAB) | Ala/Ala | 2.9 - 4.0 | [18][19] |

| Mixed-Affinity Binder (MAB) | Ala/Thr | Two sites: ~3.6 and ~1409 | [18] |

| Low-Affinity Binder (LAB) | Thr/Thr | ~237 |[18] |

Functional Consequences of Binding

As a PET ligand, the binding of [¹¹C]PBR28 to TSPO is primarily a detection mechanism rather than a therapeutic action. The injected mass of the tracer is minuscule and does not typically elicit a pharmacological response.[4][16] The binding event itself allows for the external quantification of TSPO density. In experimental settings using non-radioactive Desmethyl-PBR28 at higher concentrations, binding to TSPO could potentially modulate mitochondrial functions, such as influencing the mitochondrial permeability transition pore (mPTP) or cholesterol transport, though this is not its intended use in imaging.[10][15]

The logical relationship for its use in PET imaging is straightforward: an increase in the localized concentration of activated microglia and astrocytes leads to an increase in TSPO expression, which in turn provides more binding sites for [¹¹C]PBR28, resulting in a stronger PET signal.[1]

Caption: Logical workflow of [¹¹C]PBR28 PET imaging.

Experimental Protocols for Characterization

The mechanism of action and binding characteristics of Desmethyl-PBR28 are elucidated through specific, validated experimental protocols.

Protocol: In Vitro Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of an unlabeled ligand (like Desmethyl-PBR28) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of Desmethyl-PBR28 for TSPO.

Materials:

-

Tissue Source: Human platelet membranes or brain tissue homogenates from genotyped donors (HAB).[18][22]

-

Radioligand: [³H]PK11195 (a well-characterized TSPO radioligand).[18][22]

-

Competitor: Desmethyl-PBR28, dissolved to create a range of concentrations.

-

Assay Buffer: 50 mM Tris base, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂, pH 7.4.[18][22]

-

Wash Buffer: Ice-cold 50 mM Tris base, 1.4 mM MgCl₂, pH 7.4.[18]

-

Instrumentation: Filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize tissue in sucrose buffer, centrifuge to pellet membranes, and wash multiple times with Tris buffer to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration.[18]

-

Assay Setup: In test tubes, combine:

-

Controls:

-

Total Binding: Membrane + [³H]PK11195 + assay buffer (no competitor).

-

Non-specific Binding (NSB): Membrane + [³H]PK11195 + a saturating concentration of an unlabeled TSPO ligand (e.g., 10-20 µM PK11195).[22]

-

-

Incubation: Incubate all tubes for 60 minutes at 37°C to allow the binding to reach equilibrium.[18]

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[18]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of Desmethyl-PBR28.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of Desmethyl-PBR28 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: [¹¹C]PBR28 Synthesis and In Vivo PET Imaging

This protocol outlines the synthesis of the radiotracer from its Desmethyl-PBR28 precursor and the subsequent imaging procedure to quantify TSPO in vivo.

Objective: To visualize and quantify TSPO density in the brain using PET.

Part A: Radiosynthesis of [¹¹C]PBR28

-

[¹¹C]Production: Produce [¹¹C]CO₂ via a cyclotron and convert it to a reactive methylating agent, typically [¹¹C]methyl iodide or [¹¹C]methyl triflate.[1][4]

-

Radiolabeling: React the Desmethyl-PBR28 precursor with the [¹¹C]methylating agent in a suitable solvent (e.g., N,N-dimethylformamide or acetone) within an automated synthesis module.[1][3][4]

-

Purification: Purify the crude product using high-performance liquid chromatography (HPLC) to separate [¹¹C]PBR28 from the unreacted precursor and other byproducts.[1]

-

Formulation: Trap the purified [¹¹C]PBR28 on a solid-phase extraction cartridge (e.g., C18 Sep-Pak), elute with an ethanol solution, and formulate in sterile saline for intravenous injection.[1]

-

Quality Control: Ensure the final product meets all criteria for radiochemical purity, specific activity, and sterility before administration.[2]

Part B: PET Imaging Procedure

-

Subject Preparation:

-

Radiotracer Administration: Administer a bolus intravenous injection of [¹¹C]PBR28 (e.g., ~300 MBq for humans).[16][21]

-

Image Acquisition: Acquire dynamic PET data for 60-90 minutes post-injection.[16][23] For quantification, arterial blood sampling is often performed to generate an arterial input function, measuring the concentration of the radiotracer in plasma over time.[2][24]

-

Image Reconstruction and Analysis:

-

Correct PET data for attenuation, scatter, and decay.

-

Co-register the PET images to the subject's MRI.

-

Define regions of interest (ROIs) on the co-registered images.

-

Perform kinetic modeling using the arterial input function to calculate the total volume of distribution (Vₜ), which is proportional to the density of available TSPO sites.[20] Alternatively, standardized uptake value ratios (SUVR) can be calculated using a pseudo-reference region for semi-quantitative analysis.[3][23]

-

Conclusion

The mechanism of action of Desmethyl-PBR28 is defined by its high-affinity, selective binding to the 18 kDa Translocator Protein. This interaction, while not intended to be pharmacologically active in its primary application, forms the basis for one of the most important in vivo molecular imaging techniques in neuroscience. As the direct precursor to [¹¹C]PBR28, it enables the precise quantification of TSPO, providing a critical window into the dynamics of neuroinflammation. A thorough understanding of this mechanism, particularly the profound impact of the rs6971 genetic polymorphism, is essential for the accurate design, execution, and interpretation of studies utilizing this powerful molecular tool.

References

-

Selvaraj, V., Stocco, D. M., & Tu, L. N. (2015). Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal. Molecular Endocrinology. [Link]

-

Fan, J., et al. (2015). Conditional steroidogenic cell-targeted deletion of TSPO unveils a crucial role in viability and hormone-dependent steroid formation. PNAS. [Link]

-

Papadopoulos, V., et al. (2015). On the Role of the Translocator Protein (18-kDa) TSPO in Steroid Hormone Biosynthesis. Molecular Endocrinology. [Link]

-

Smyth, A., et al. (2016). Mitochondrial translocator protein (TSPO): From physiology to cardioprotection. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Wang, M., et al. (2020). Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function. Frontiers in Cellular Neuroscience. [Link]

-

Selvaraj, V., Stocco, D. M., & Tu, L. N. (2015). Minireview: translocator protein (TSPO) and steroidogenesis: a reappraisal. Molecular Endocrinology. [Link]

-

Wikipedia. (n.d.). Translocator protein. Wikipedia. [Link]

-

Selvaraj, V., Stocco, D. M., & Tu, L. N. (2015). Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal. Scilit. [Link]

-

Lee, Y., et al. (2020). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports. [Link]

-

Gatliff, J., & Campanella, M. (2022). The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system. Biochemical Journal. [Link]

-

Costa, B., et al. (2020). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. International Journal of Molecular Sciences. [Link]

-

Walker, M. D., et al. (2015). [11C]PBR28 PET imaging is sensitive to neuroinflammation in the aged rat. Journal of Cerebral Blood Flow & Metabolism. [Link]

-

Costa, B., et al. (2017). Competitive association kinetics assays of TSPO ligands and correlation between Ki and 'Kinetic Kd' values. ResearchGate. [Link]

-

Jucaite, A., et al. (2015). Glia Imaging Differentiates Multiple System Atrophy from Parkinson's Disease: A Positron Emission Tomography Study with [11C]PBR28. Movement Disorders. [Link]

-

Chan, K. L., et al. (2020). [11C]PBR28 MR–PET imaging reveals lower regional brain expression of translocator protein (TSPO) in young adult males with autism spectrum disorder. Molecular Autism. [Link]

-

Morris, C. B., et al. (2021). A pilot [11C]PBR28 PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients. NeuroImage: Clinical. [Link]

-

Owen, D. R., et al. (2011). Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine. [Link]

-

van der Doef, T. F., et al. (2015). Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation. PLOS ONE. [Link]

-

van der Doef, T. F., et al. (2015). Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation. PLOS ONE. [Link]

-

Toth, M., et al. (2021). A dual tracer [11C]PBR28 and [18F]FDG microPET evaluation of neuroinflammation and brain energy metabolism in murine endotoxemia. ResearchGate. [Link]

-

ResearchGate. (n.d.). The protocol of competitive binding assay. ResearchGate. [Link]

-

Walker, M. D., et al. (2015). [11C]PBR28 PET imaging is sensitive to neuroinflammation in the aged rat. Journal of Cerebral Blood Flow & Metabolism. [Link]

-

Jallat, D., et al. (2019). Characterization of the High-Affinity Drug Ligand Binding Site of Mouse Recombinant TSPO. International Journal of Molecular Sciences. [Link]

-

Owen, D. R., et al. (2010). Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation. Journal of Cerebral Blood Flow & Metabolism. [Link]

-

Owen, D. R., et al. (2014). Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study. Journal of Cerebral Blood Flow & Metabolism. [Link]

-

Basit, A., et al. (2024). TSPO Radioligands for Neuroinflammation: An Overview. Molecules. [Link]

-

Turku PET Centre. (2015). Quantification of [11C]PBR28 PET studies. Turku PET Centre. [Link]

-

Kreisl, W. C., et al. (2010). Comparison of [11C]-(R)-PK 11195 and [11C]PBR28, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker. NeuroImage. [Link]

-

Albrecht, D. S., et al. (2019). [11C]PBR28 radiotracer kinetics are not driven by alterations in cerebral blood flow. Journal of Cerebral Blood Flow & Metabolism. [Link]

-

Pansieri, A., et al. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. International Journal of Molecular Sciences. [Link]

Sources

- 1. [11C]PBR28 PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nzbri.org [nzbri.org]

- 3. [11C]PBR28 MR–PET imaging reveals lower regional brain expression of translocator protein (TSPO) in young adult males with autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [11C]PBR28 radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translocator protein - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]

- 10. portlandpress.com [portlandpress.com]

- 11. pnas.org [pnas.org]

- 12. Minireview: translocator protein (TSPO) and steroidogenesis: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Mitochondrial translocator protein (TSPO): From physiology to cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]

- 16. Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation | PLOS One [journals.plos.org]

- 17. mdpi.com [mdpi.com]

- 18. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TPC - Analysis of [C-11]PBR28 [turkupetcentre.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A pilot [11C]PBR28 PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to [11C]PBR28 Synthesis via the Desmethyl Precursor

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, in-depth exploration of the synthesis of [11C]PBR28, a leading second-generation radioligand for the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, grounding our protocol in authoritative science and field-proven insights. This document is structured to serve as both a practical guide and a reference for the underlying radiochemistry.

The Strategic Choice: DesmethylPBR28 as the Precursor

The foundation of any successful radiolabeling synthesis lies in the selection of an appropriate precursor. For [11C]PBR28, the N-desmethyl analog, N-(2-(2-(4-phenoxypyridin-2-ylamino)ethyl)phenyl)acetamide, stands as the optimal choice for introducing the carbon-11 radiolabel.

The rationale for this selection is rooted in the principles of nucleophilic substitution. The secondary amine on the desmethylPBR28 molecule serves as a potent nucleophile, readily attacking the electrophilic carbon of the ¹¹C-methylating agent, typically [11C]methyl iodide ([11C]CH₃I) or the more reactive [11C]methyl triflate ([11C]CH₃OTf). This N-methylation reaction is favored for its rapid kinetics and high efficiency, which are paramount considerations when working with the short 20.4-minute half-life of carbon-11. This direct labeling approach minimizes the formation of side products, simplifying the subsequent purification process and maximizing the radiochemical yield of the final [11C]PBR28 product.

Compound Profiles

| Compound | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) |

| DesmethylPBR28 | N-(2-(2-(4-phenoxypyridin-2-ylamino)ethyl)phenyl)acetamide | C₂₁H₂₁N₃O₂ | 359.42 |

| [11C]PBR28 | N-(2-(2-(methyl(4-phenoxypyridin-2-yl)amino)ethyl)phenyl)-N-[¹¹C]methylacetamide | C₂₃H₂₅N₃O₂ | ~387.47 |

The Radiosynthesis Protocol: A Validated Step-by-Step Methodology

The synthesis of [11C]PBR28 is almost exclusively performed within an automated synthesis module to ensure radiation safety and reproducibility. The entire process, from the cyclotron's end of bombardment (EOB) to the final injectable product, is typically accomplished within a 25-30 minute timeframe to mitigate radioactive decay.[1]

Generation of the ¹¹C-Methylating Agent

The synthesis begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. This primary product is then converted into a highly reactive methylating agent.

-

[¹¹C]Methyl Iodide ([¹¹C]CH₃I) Production: The most common pathway is the "wet method." [¹¹C]CO₂ is trapped and reduced using a potent reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent reaction with hydroiodic acid (HI) at elevated temperatures generates [¹¹C]CH₃I, which is then distilled and transferred as a gas to the reaction vessel.[2]

-

[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) as a High-Reactivity Alternative: For precursors that are less reactive, [¹¹C]methyl triflate can be employed. It is synthesized by passing the gaseous [¹¹C]CH₃I over a heated cartridge containing silver triflate. [¹¹C]CH₃OTf is a more powerful electrophile and can significantly improve radiochemical yields.[1]

The Core Reaction: ¹¹C-Methylation of DesmethylPBR28

This is the critical step where the radiolabel is incorporated.

-

Experimental Setup:

-

Precursor Solution: 0.5 to 1.0 mg of desmethylPBR28 is dissolved in a small volume (typically 250-350 µL) of an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3]

-

Base: Deprotonation of the secondary amine is necessary to enhance its nucleophilicity. A strong base, such as 5 N sodium hydroxide (NaOH) or a methanolic solution of tetrabutylammonium hydroxide (TBAOH), is added to the precursor solution.[2][4]

-

Reaction Conditions: The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the precursor solution. The sealed reaction vessel is then heated, typically to 80°C, for a short duration of 3 to 5 minutes to drive the reaction to completion.[1]

-

Caption: The streamlined workflow for [11C]PBR28 synthesis and purification.

Purification and Formulation: Ensuring Purity and Biocompatibility

The crude reaction mixture contains the desired [¹¹C]PBR28, unreacted precursor, and potential byproducts. A multi-step purification is mandatory.

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purification. The crude mixture is injected onto a semi-preparative C18 HPLC column. A mobile phase, typically a mixture of ethanol or acetonitrile and a buffered aqueous solution, is used to separate the components.[5] The retention time of [¹¹C]PBR28 is longer than that of the more polar desmethyl precursor. The radioactive peak corresponding to [¹¹C]PBR28 is collected.

-

Solid-Phase Extraction (SPE) for Reformulation: The collected HPLC fraction must be reformulated into an injectable solution. This is commonly achieved with a C18 Sep-Pak cartridge.[3]

-

The HPLC fraction is diluted with sterile water to facilitate the trapping of the lipophilic [¹¹C]PBR28 onto the C18 sorbent.

-

The cartridge is washed with water to remove the HPLC solvents.

-

The purified [¹¹C]PBR28 is eluted from the cartridge using a small volume of ethanol, followed by sterile saline for injection.[3] This results in a final formulation with a physiologically acceptable ethanol concentration (<10%).[5]

-

-

Sterile Filtration: As a final step, the formulated solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial to ensure its suitability for intravenous administration.[4]

The Mandate for Quality: A Self-Validating Control System

Each batch of [¹¹C]PBR28 must undergo a stringent battery of quality control tests before it can be released for clinical or research use.[6] This ensures the identity, purity, safety, and efficacy of the radiopharmaceutical.

| Quality Control Parameter | Methodology | Acceptance Criteria | Scientific Rationale |

| Identity Confirmation | Analytical HPLC | Co-elution of the radioactive peak with an authenticated, non-radioactive PBR28 standard. | Verifies that the synthesized radiotracer is indeed [¹¹C]PBR28. |

| Radiochemical Purity | Analytical HPLC with Radio-detector | >95% of total radioactivity is attributed to the [¹¹C]PBR28 peak. | Minimizes radiation dose from unintended radiolabeled impurities. |

| Chemical Purity | Analytical HPLC with UV Detector | Mass of precursor and other impurities below specified limits (e.g., ≤1 µg/mL).[5] | Prevents potential pharmacological effects or receptor competition from the precursor. |

| Specific Activity | HPLC-based quantification vs. Radioactivity Measurement | Typically > 5 Ci/µmol (185 GBq/µmol) at EOB.[1][7] | Ensures a high ratio of radioactivity to mass, allowing for tracer-level doses without pharmacological effects. |

| pH of Final Formulation | Calibrated pH meter | Between 4.5 and 7.5. | Ensures the solution is physiologically compatible and avoids injection site pain or thrombosis. |

| Sterility & Endotoxins | Culture-based methods & LAL test | No microbial growth; Endotoxin levels below USP limits. | Guarantees the absence of bacterial or pyrogenic contamination, critical for patient safety. |

| Residual Solvent Analysis | Gas Chromatography (GC) | Solvent levels (DMF, EtOH, etc.) below ICH-specified safety limits. | Confirms that potentially toxic solvents used in the synthesis are removed to safe levels. |

Expert Insights & Troubleshooting

-

Yield vs. Purity in Methylating Agents: While [¹¹C]CH₃OTf can boost radiochemical yields, it has been observed to sometimes generate a radiolabeled impurity that is difficult to separate from [¹¹C]PBR28 via HPLC.[5] In such cases, reverting to the less reactive but cleaner [¹¹C]CH₃I may be the prudent choice.

-

HPLC Method Development: Achieving baseline separation between the desmethyl precursor and [¹¹C]PBR28 is critical for ensuring high chemical purity. Fine-tuning the mobile phase composition (e.g., the percentage of organic solvent) and flow rate is often required.

-

The Rise of Cartridge Purification: For high-throughput environments, cartridge-only purification methods are gaining traction. These methods can offer significantly higher radiochemical yields and shorter synthesis times compared to traditional HPLC-based purifications, though they may require more rigorous validation to ensure consistent purity.[8]

Conclusion

The synthesis of [¹¹C]PBR28 from its desmethyl precursor is a robust and well-characterized process that exemplifies the rigors of modern radiopharmaceutical production. A deep understanding of the reaction mechanism, coupled with a meticulously validated, automated synthesis and a comprehensive quality control framework, is essential for the consistent production of high-quality [¹¹C]PBR28. This enables its powerful application in PET imaging to elucidate the role of neuroinflammation in a wide spectrum of neurological and psychiatric disorders.

References

-

Wang, M., Xu, L., Gao, M., & Zheng, Q. H. (2012). Fully automated synthesis and initial PET evaluation of [11C]PBR28. Bioorganic & medicinal chemistry letters, 22(5), 1993–1997. [Link]

-

Shrestha, S., Pader, K. A., & Jacobson, O. (2013). Improved synthesis and purification of C-11 PBR-28. Journal of Nuclear Medicine, 54(supplement 2), 1605-1605. [Link]

-

National Institute of Mental Health. (2005). [11C]PBR28 FOR INJECTION: CHEMISTRY, MANUFACTURING AND CONTROLS. National Institutes of Health. [Link]

-

A, K., M, P., Kumar, S., & P, S. (2024). A New Approach to Synthesize Carbon-11-PBR28 and its Clinical Validation in ALS Patients. Current radiopharmaceuticals, 17(4), 341–349. [Link]

-

Owen, D. R., Guo, Q., Kalk, N. J., Colasanti, A., Williams, S. C., & Gunn, R. N. (2014). Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study. Journal of cerebral blood flow and metabolism, 34(6), 989–994. [Link]

-

Garg, S., Kothari, K., & Garg, P. K. (2014). Improved Automated Radiosynthesis of [11C]PBR28. Molecular imaging, 13(5), 1-8. [Link]

-

Turku PET Centre. (2015). Quantification of [11C]PBR28 PET studies. University of Turku. [Link]

-

Imaizumi, M., Briard, E., Zoghbi, S. S., Gourley, J. P., Hong, J., Fujimura, Y., ... & Innis, R. B. (2008). Brain and whole-body imaging in nonhuman primates of [11C]PBR28, a promising PET radioligand for peripheral benzodiazepine receptors. Neuroimage, 39(3), 1289-1298. [Link]

-

Forsberg, A., Cervenka, S., Jonsson, F., & Farde, L. (2017). Accuracy and reliability of [11C]PBR28 specific binding estimated without the use of a reference region. NeuroImage, 146, 103-110. [Link]

-

Lehel, S., Olberg, D. E., & Långström, B. (2012). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Journal of pharmaceutical and biomedical analysis, 66, 255-260. [Link]

-

ResearchGate. (2025). A comparison between cartridge and HPLC purification methods for the synthesis of carbon-11-PBR28. Nuclear Medicine and Biology. [Link]

-

Kaur, M., & Zubi, A. A. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. Molecular Pharmaceutics, 20(12), 5946-5965. [Link]

-

National Cancer Institute. (n.d.). Definition of carbon C 11 PBR-28. NCI Drug Dictionary. [Link]

-

Cassidy, P. J., S. D. R., S. C., S. A., & S. L. (2021). A pilot [11C]PBR28 PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients. NeuroImage: Clinical, 31, 102715. [Link]

-

National Center for Biotechnology Information. (2007). N-Acetyl-N-(2-[11C]methoxybenzyl)-2-phenoxy-5-pyridinamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

Sources

- 1. Fully automated synthesis and initial PET evaluation of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Automated Radiosynthesis of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. Improved synthesis and purification of C-11 PBR-28 | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Acetyl-N-(2-[11C]methoxybenzyl)-2-phenoxy-5-pyridinamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A New Approach to Synthesize Carbon-11-PBR28 and its Clinical Validation in ALS Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

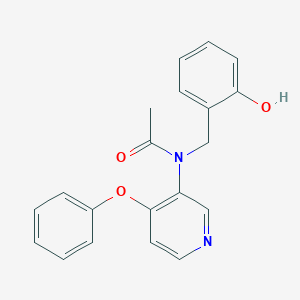

Chemical properties and structure of DesmethylPBR28.

An In-Depth Technical Guide to DesmethylPBR28: Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DesmethylPBR28, scientifically known as N-[(2-Hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl)acetamide, is a critical chemical intermediate and the immediate precursor for the synthesis of the highly selective second-generation Translocator Protein (TSPO) PET ligand, [11C]PBR28. This guide provides a comprehensive technical overview of DesmethylPBR28, detailing its chemical structure, properties, synthesis, and its pivotal role in the radiolabeling of [11C]PBR28 for imaging neuroinflammation. We further explore the biological context of its target, the 18 kDa Translocator Protein (TSPO), discussing its mechanism of action, associated signaling pathways, and the significant impact of genetic polymorphisms on ligand binding. This document serves as a foundational resource for researchers engaged in neuroimaging, radiochemistry, and the development of diagnostics for neurodegenerative and psychiatric disorders.

Introduction: The Significance of DesmethylPBR28 in Neuroimaging

The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] In the central nervous system (CNS), TSPO is expressed at low levels under normal physiological conditions. However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events.[1][3] This upregulation makes TSPO an invaluable biomarker for tracking the progression of neuroinflammation in a host of pathologies, including Alzheimer's disease, multiple sclerosis, and traumatic brain injury.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of biomarkers. The development of PET radioligands that can selectively bind to TSPO has revolutionized the study of neuroinflammation. [11C]PBR28 is a leading second-generation radioligand that offers significant improvements over earlier agents, such as [11C]-(R)-PK11195, including higher brain penetration and a better signal-to-noise ratio.[4][5] DesmethylPBR28 is the essential, non-radioactive precursor molecule from which [11C]PBR28 is synthesized via a rapid methylation reaction.[4][6] Understanding the chemistry and handling of DesmethylPBR28 is, therefore, fundamental for any research program utilizing [11C]PBR28 for PET imaging.

Chemical Properties and Structure

DesmethylPBR28 is a stable organic molecule whose structure has been optimized for high-affinity binding to TSPO and for straightforward radiolabeling with Carbon-11.

-

IUPAC Name: N-[(2-Hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl)acetamide[6][7]

-

Synonyms: O-Desmethyl-PBR28, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide[4][6]

-

Molecular Structure: The molecule consists of three main moieties: an N-acetyl group, a 4-phenoxypyridine core, and a 2-hydroxybenzyl group. The phenolic hydroxyl group is the specific site for radiolabeling.

Table 1: Physicochemical Properties of DesmethylPBR28

| Property | Value | Source |

| Molecular Weight | 334.37 g/mol | [6][7] |

| Exact Mass | 334.1317 Da | [7] |

| SMILES | CC(=O)N(Cc1ccccc1O)c2cnccc2Oc3ccccc3 | [7] |

| InChI Key | IJYHHRVIZVDACH-UHFFFAOYSA-N | |

| Appearance | Solid (typically a white or off-white powder) | Inferred |

| Purity | >98% (Commercially available standard) | [6] |

| Solubility | Soluble in organic solvents like DMF and DMSO | [8][9] |

Synthesis of DesmethylPBR28

The synthesis of DesmethylPBR28 can be achieved through a multi-step process, which is a modification of previously reported literature methods.[4] The general strategy involves the construction of the phenoxypyridine core, followed by amination and subsequent N-alkylation.

Conceptual Synthesis Protocol:

-

Step 1: Synthesis of 3-nitro-4-phenoxypyridine. This is achieved via a nucleophilic aromatic substitution reaction. 4-chloro-3-nitropyridine is reacted with phenol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like DMF. The reaction yields the desired product in high yield.[4]

-

Step 2: Reduction of the Nitro Group. The nitro group of 3-nitro-4-phenoxypyridine is reduced to a primary amine (3-amino-4-phenoxypyridine). This can be accomplished using standard reduction methods, such as catalytic hydrogenation (H2/Pd-C) or using a reducing agent like iron powder in acetic acid.

-

Step 3: N-Alkylation. The resulting amine is then alkylated with a protected 2-hydroxybenzyl halide, for instance, 2-(benzyloxy)benzyl bromide. The benzyl group serves as a protecting group for the phenolic hydroxyl. This reaction is typically carried out in the presence of a non-nucleophilic base.

-

Step 4: Acetylation. The secondary amine is acetylated to form the final acetamide moiety. This is readily achieved by reacting the product from Step 3 with acetyl chloride or acetic anhydride.[4]

-

Step 5: Deprotection. The final step is the removal of the benzyl protecting group to reveal the free phenolic hydroxyl of DesmethylPBR28. This is commonly done via catalytic hydrogenation, which selectively cleaves the benzyl ether without affecting the rest of the molecule. The resulting product is then purified, typically by column chromatography.

Radiolabeling Protocol: From DesmethylPBR28 to [¹¹C]PBR28

The conversion of DesmethylPBR28 to [11C]PBR28 is a time-sensitive process due to the short half-life of Carbon-11 (20.4 minutes). The procedure is almost always performed in an automated synthesis module to ensure speed, reproducibility, and radiation safety.[4][8] The core of the reaction is the O-methylation of the phenolic hydroxyl group using a [11C]-labeled methylating agent.

Step-by-Step Radiolabeling Methodology:

-

Precursor Preparation: A solution of DesmethylPBR28 (typically 0.5-1.0 mg) is prepared in an anhydrous solvent such as N,N-Dimethylformamide (DMF). A small amount of a strong, non-nucleophilic base (e.g., sodium hydride or an organic base like tetrabutylammonium hydroxide) is added to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide.[4][8] This solution is loaded into the reaction vessel of the synthesis module.

-

Production of [¹¹C]Methylating Agent: [11C]Carbon dioxide ([11C]CO2) is produced by a cyclotron. This is then converted into a highly reactive methylating agent, typically [11C]methyl iodide ([11C]CH3I) or the even more reactive [11C]methyl triflate ([11C]CH3OTf).[4]

-

Radiolabeling Reaction: The gaseous [11C]methylating agent is swept into the reaction vessel containing the deprotonated DesmethylPBR28 precursor. The vessel is heated (e.g., 80-120°C) for a short period (3-5 minutes) to drive the reaction to completion.[4][10]

-

Purification: The crude reaction mixture, containing [11C]PBR28, unreacted precursor, and byproducts, is rapidly purified using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).[8][10]

-

Formulation: The HPLC fraction containing the pure [11C]PBR28 is collected. The organic HPLC solvent is removed (e.g., by solid-phase extraction), and the final product is formulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol).[8][10]

-

Quality Control: The final product undergoes rigorous quality control checks for radiochemical purity, chemical purity, pH, and sterility before being released for injection.[10] The entire process from end-of-bombardment (EOB) to final product formulation is typically completed within 25-30 minutes.[4]

Visualization of [¹¹C]PBR28 Synthesis Workflow

Caption: Automated radiosynthesis workflow for [¹¹C]PBR28.

Biological Target and Mechanism of Action

The Translocator Protein (TSPO)

DesmethylPBR28 and its radiolabeled counterpart, PBR28, are high-affinity ligands for TSPO.[4] TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane, where it can interact with other proteins like the voltage-dependent anion channel (VDAC).[2][11] While historically linked to cholesterol transport for steroidogenesis, this role has been questioned by recent genetic studies which show that TSPO knockout mice develop normally without major steroidogenic defects.[12]

Current research suggests TSPO plays a modulatory role in several key mitochondrial functions, including:

-

Regulation of mitochondrial membrane potential.[13]

-

Control of reactive oxygen species (ROS) production.[14]

-

Modulation of the mitochondrial permeability transition pore (mPTP), which is involved in apoptosis.[2][11]

-

Influence on cellular proliferation and immune responses.[1][2]

Binding Affinity and the Impact of TSPO Polymorphism (rs6971)

A critical consideration for researchers using PBR28 is the existence of a common single nucleotide polymorphism (SNP) in the human TSPO gene, designated rs6971.[15] This SNP results in a non-conservative amino acid substitution at position 147 (Alanine to Threonine, Ala147Thr).[15][16] This single change in the protein sequence significantly alters the binding affinity of PBR28 and other second-generation ligands.[16]

This leads to three distinct genetic populations:

-

High-Affinity Binders (HABs): Homozygous for Alanine at position 147 (Ala/Ala).

-

Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).

-

Low-Affinity Binders (LABs): Homozygous for Threonine (Thr/Thr), sometimes referred to as non-binders due to the very low affinity.[17]

The binding potential (BPND) of [11C]PBR28 in the brain of HABs is approximately double that of MABs.[10] LABs show minimal specific binding. Therefore, genotyping subjects prior to PET imaging is mandatory for the correct interpretation of quantitative [11C]PBR28 data.

Downstream Signaling Pathways

The precise signaling cascade following ligand binding to TSPO is an area of active investigation. However, evidence points towards a mitochondria-to-nucleus retrograde signaling pathway.[3][13] Perturbation of TSPO function, either by ligand binding or genetic deletion, can lead to changes in mitochondrial function (e.g., altered ROS levels or calcium homeostasis). These mitochondrial signals are then transduced to the nucleus, resulting in changes in the expression of specific genes.[13] Key transcription factors, including members of the NF-κB (Nuclear Factor kappa B) and STAT (Signal Transducer and Activator of Transcription) families, have been implicated in this pathway, ultimately influencing cellular processes like inflammation and cell survival.[13][14]

Visualization of Proposed TSPO Signaling

Caption: Proposed TSPO mitochondria-to-nucleus signaling pathway.

Conclusion

DesmethylPBR28 is more than a simple precursor; it is the gateway to the powerful in vivo imaging of neuroinflammation with [11C]PBR28. Its chemical properties are tailored for efficient and rapid radiolabeling, a critical requirement for PET chemistry. For researchers in the field, a thorough understanding of its synthesis, handling, and the biological implications of its target, TSPO, is paramount. The significant influence of the rs6971 genetic polymorphism on PBR28 binding underscores the importance of a personalized medicine approach in neuroimaging studies. As the quest for more sensitive and specific biomarkers for neurological disorders continues, the foundational chemistry and biology enabled by molecules like DesmethylPBR28 will remain central to advancing the field.

References

-

Lee, B., Lee, M., & Park, J. Y. (2018). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports, 51(12), 605–613. [Link]

-

Shanu, A., et al. (2021). Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases. Frontiers in Genetics, 12, 688523. [Link]

-

Yasin, N., et al. (2017). Mitochondrial TSPO Deficiency Triggers Retrograde Signaling in MA-10 Mouse Tumor Leydig Cells. International Journal of Molecular Sciences, 18(11), 2441. [Link]

-

Gatliff, J., & Campanella, M. (2016). TSPO: An Evolutionarily Conserved Protein with Elusive Functions. Molecules, 21(5), 669. [Link]

-

Gao, M., et al. (2011). Fully automated synthesis and initial PET evaluation of [11C]PBR28. Nuclear Medicine and Biology, 38(6), 855–861. [Link]

-

Sedlár, M., et al. (2021). The Role of Translocator Protein TSPO in Hallmarks of Glioblastoma. International Journal of Molecular Sciences, 22(19), 10328. [Link]

-

National Institute of Mental Health. (2005). [11C]PBR28 FOR INJECTION: CHEMISTRY, MANUFACTURING AND CONTROLS. [Link]

-

PharmaSynth. (n.d.). O-Desmethyl-PBR28. Retrieved from [Link]

-

A-A-Blocks. (n.d.). Desmethyl PBR28. Retrieved from [Link]

-

Owen, D. R., et al. (2012). An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28. Journal of Cerebral Blood Flow & Metabolism, 32(1), 1–5. [Link]

-

Bongarzone, S., et al. (2017). Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination. RSC Medicinal Chemistry, 8(1), 112–119. [Link]

-

Karlstetter, M., et al. (2014). Translocator Protein (18kDa) (TSPO)/Peripheral Benzodiazepine Receptor (PBR) specific ligands induce microglia functions consistent with an activated state. Journal of Neuroimmune Pharmacology, 9(4), 524–538. [Link]

-

Da Pozzo, E., et al. (2021). An update into the medicinal chemistry of translocator protein (TSPO) ligands. European Journal of Medicinal Chemistry, 209, 112924. [Link]

-

De Lombaerde, S., et al. (2019). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Antibodies, 8(4), 57. [Link]

-

Tironi, M., et al. (2021). Synthesis and Characterization of a "Clickable" PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Nanomaterials, 11(7), 1693. [Link]

-

Tuisku, J., et al. (2019). Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer's Disease Model Mice and Healthy Controls. Theranostics, 9(12), 3498–3511. [Link]

-

Kreisl, W. C., et al. (2010). Comparison of [11C]-(R)-PK 11195 and [11C]PBR28, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker. NeuroImage, 49(4), 2924–2932. [Link]

-

National Center for Biotechnology Information. (n.d.). Desmethylmaprotiline. PubChem Compound Database. Retrieved from [Link]

-

Wang, S., et al. (2023). Multimodal Drug Target Binding Affinity Prediction Using Graph Local Substructure. Journal of Chemical Information and Modeling, 63(22), 7089-7099. [Link]

-

Guo, Q., et al. (2014). Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study. Journal of Cerebral Blood Flow & Metabolism, 34(6), 971–978. [Link]

Sources

- 1. Translocator Protein (18kDa) (TSPO)/Peripheral Benzodiazepine Receptor (PBR) specific ligands induce microglia functions consistent with an activated state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update into the medicinal chemistry of translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fully automated synthesis and initial PET evaluation of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Products a-z — PharmaSynth [pharmasynth.eu]

- 7. Desmethyl PBR28 | TRC-D292445-10MG | LGC Standards [lgcstandards.com]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]

- 12. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial TSPO Deficiency Triggers Retrograde Signaling in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An 18-kDa translocator protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of [11C]-(R)-PK 11195 and [11C]PBR28, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

DesmethylPBR28 ([¹¹C]DPA-713): A High-Affinity Ligand for In Vivo Imaging of Neuroinflammation in Alzheimer's Disease Models

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of DesmethylPBR28 ([¹¹C]DPA-713), a second-generation radioligand for the 18 kDa translocator protein (TSPO), and its application in studying neuroinflammation in preclinical models of Alzheimer's disease (AD). We delve into the molecular rationale, detailed experimental protocols for in vivo PET imaging, and data analysis methodologies, offering field-proven insights to ensure robust and reproducible results.

Introduction: The Role of Neuroinflammation and TSPO in Alzheimer's Disease

Neuroinflammation, primarily driven by the activation of microglia and astrocytes, is a critical component of Alzheimer's disease (AD) pathology, contributing to neuronal dysfunction and cognitive decline. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is significantly upregulated during neuroinflammation, making it a valuable biomarker for tracking disease progression and evaluating therapeutic interventions.

Positron Emission Tomography (PET) imaging using TSPO-specific radioligands allows for the non-invasive, longitudinal assessment of neuroinflammation in vivo. Early first-generation ligands, such as [¹¹C]PK11195, were limited by a low signal-to-noise ratio. Second-generation ligands, including DesmethylPBR28 ([¹¹C]DPA-713), offer significantly improved imaging characteristics, such as higher affinity and lower non-specific binding, enabling more sensitive detection of microglial activation.

This guide focuses on the practical application of [¹¹C]DesmethylPBR28 for imaging neuroinflammation in rodent models of AD.

[¹¹C]DesmethylPBR28: A Profile of a High-Affinity TSPO Radioligand

DesmethylPBR28, the desmethylated precursor of PBR28, is typically radiolabeled with Carbon-11 ([¹¹C]) to produce [¹¹C]DPA-713 for PET imaging.

Key Characteristics:

| Property | Value | Source |

| Target | Translocator Protein (TSPO) | |

| Radiolabel | Carbon-11 ([¹¹C]) | |

| Half-life | 20.4 minutes | |

| Affinity (Ki) | ~0.29 nM (Human) | |

| Binding Potential (BP) | High in inflamed vs. healthy tissue |

Diagram: Mechanism of [¹¹C]DesmethylPBR28 in PET Imaging

Caption: Figure 1. High-level workflow for preclinical PET imaging with [¹¹C]DesmethylPBR28.

Experimental Protocol: In Vivo [¹¹C]DesmethylPBR28 PET Imaging in AD Mouse Models

This protocol provides a step-by-step guide for conducting a typical PET imaging study in a transgenic mouse model of AD.

3.1. Materials and Equipment

-

Radioligand: [¹¹C]DesmethylPBR28 (synthesized in-house or sourced commercially, with high radiochemical purity >95% and specific activity >37 GBq/µmol).

-

Animal Model: Transgenic AD mice (e.g., 5xFAD, APP/PS1) and age-matched wild-type controls.

-

Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance) in medical oxygen.

-

Imaging System: Small-animal PET/CT or PET/MR scanner.

-

Ancillary Equipment: Animal heating system, catheterization supplies (30G needles, PE10 tubing), infusion pump, dose calibrator.

3.2. Step-by-Step Methodology

-

Animal Preparation (30 minutes prior to scan):

-

Anesthetize the mouse using isoflurane.

-

Place a catheter in the lateral tail vein for radioligand injection.

-

Position the animal on the scanner bed with a heating pad to maintain body temperature (37°C). Secure the head in a stereotaxic holder to minimize motion artifacts.

-

-

Radioligand Administration:

-

Draw a precise dose of [¹¹C]DesmethylPBR28 (typically 3.7-7.4 MBq or 100-200 µCi) into a syringe.

-

Measure the exact activity in a dose calibrator before and after injection to determine the injected dose.

-

Administer the radioligand as a bolus via the tail-vein catheter, followed by a saline flush ( ~100 µL).

-

-

PET/CT Data Acquisition:

-

Start the dynamic PET scan immediately upon injection. A typical scan duration is 60-90 minutes.

-

Acquire data in list mode and subsequently rebin into time frames (e.g., 6 x 30s, 4 x 60s, 5 x 5min, 4 x 10min).

-

Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

-

3.3. Quality Control and Self-Validation

-

Blocking Studies: To confirm the specificity of the signal, a cohort of animals can be pre-treated with a high dose of a non-radioactive TSPO ligand (e.g., unlabeled PBR28 or PK11195) 15-30 minutes prior to the [¹¹C]DesmethylPBR28 injection. A significant reduction in the PET signal in the pre-treated group confirms specific binding to TSPO.

-

Arterial Blood Sampling (Optional but recommended for full kinetic modeling): For precise quantification, an arterial input function (AIF) can be derived by collecting serial arterial blood samples throughout the scan to measure the concentration of the radioligand in the blood over time.

Data Analysis and Interpretation

4.1. Image Reconstruction and Processing

-

Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM).

-

Co-register the PET images with the anatomical CT or a standard mouse brain atlas.

4.2. Kinetic Modeling

Kinetic modeling is essential for quantifying the binding of [¹¹C]DesmethylPBR28.

-

Simplified Reference Tissue Model (SRTM): This model is commonly used when an arterial input function is not available. It uses a reference region with negligible TSPO expression (e.g., cerebellum in some models, though this must be validated) to estimate the binding potential (BPND).

-

Logan Graphical Analysis: This method, requiring an arterial input function, can be used to calculate the total distribution volume (VT), which is proportional to the density of available TSPO sites.

Diagram: Data Analysis Workflow

Caption: Figure 2. Detailed workflow for the analysis of dynamic [¹¹C]DesmethylPBR28 PET data.

4.3. Interpretation of Results

An increase in the [¹¹C]DesmethylPBR28 binding potential (BPND) or distribution volume (VT) in specific brain regions of AD mice compared to wild-type controls is indicative of increased TSPO expression and, consequently, microglial activation and neuroinflammation. These findings can be correlated with ex vivo analyses such as immunohistochemistry for microglial markers (e.g., Iba1) and TSPO, or autoradiography to validate the in vivo PET signal.

Conclusion and Future Directions

[¹¹C]DesmethylPBR28 is a powerful tool for the longitudinal assessment of neuroinflammation in preclinical AD models. Its high affinity and favorable imaging characteristics allow for sensitive detection of microglial activation, providing crucial insights into disease mechanisms and the efficacy of novel anti-inflammatory therapies. Future work may involve combining [¹¹C]DesmethylPBR28 imaging with other modalities to simultaneously assess amyloid and tau pathology, offering a more complete picture of the complex interplay of pathological processes in Alzheimer's disease.

References

-

Cagnin, A., Brooks, D. J., Kennedy, A. M., Gunn, R. N., Myers, R., Turkheimer, F. E., Jones, T., & Banati, R. B. (2001). In-vivo measurement of activated microglia in dementia. The Lancet, 358(9280), 461-467. [Link]

-

Kreisl, W. C., Lyoo, C. H., McGwier, M., Snow, J., Jenko, K. J., Kimura, N., Henter, I. D., & Innis, R. B. (2013). In vivo radioligand binding to translocator protein (18 kDa) in the brains of individuals with first-episode psychosis. American Journal of Psychiatry, 170(5), 531-538. [Link]

-

Owen, D. R., Gunn, R. N., Rabiner, E. A., Bennacef, I., Fujita, M., Kreisl, W. C., Innis, R. B., & Parker, C. A. (2011). Mixed-affinity binding in humans with 18-kDa translocator protein (TSPO) PET radioligands. Journal of Nuclear Medicine, 52(1), 24-32. [Link]

-

Imaizumi, M., Briard, E., Zoghbi, S. S., Gourley, J. P., Hong, J., Fujimura, Y., Pike, V. W., & Innis, R. B. (2008). In vitro and in vivo evaluation of a novel 11C-labeled PBR28 analog, [11C]DPA-713, for imaging of the translocator protein (18 kDa). Annals of Nuclear Medicine, 22(3), 217-225. [Link]

-

James, M. L., Fulton, R. R., Henderson, D. J., Eberl, S., Meikle, S. R., & Fulham, M. J. (2008). In vivo evaluation of [11C]PBR28 and [18F]PBR28 for imaging the peripheral benzodiazepine receptor in a neuroinflammation model. NeuroImage, 39(3), 1127-1137. [Link]

-

Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies. NeuroImage, 4(3), 153-158. [Link]

-

Logan, J., Fowler, J. S., Volkow, N. D., Wolf, A. P., Dewey, S. L., Schlyer, D. J., MacGregor, R. R., Hitzemann, R., Bendriem, B., Gatley, S. J., & Christman, D. R. (1990). Graphical analysis of reversible radioligand binding from time-activity measurements applied to [N-11C-methyl]-(-)-cocaine PET studies in human subjects. Journal of Cerebral Blood Flow & Metabolism, 10(5), 740-747. [Link]

Investigating microglial activation with DesmethylPBR28 derivatives.

An In-Depth Technical Guide: Investigating Microglial Activation with DesmethylPBR28 (DPA-713) Derivatives

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of DesmethylPBR28 (DPA-713) and its derivatives for the investigation of microglial activation via Positron Emission Tomography (PET). We delve into the molecular basis of the 18-kDa translocator protein (TSPO) as a premier biomarker for neuroinflammation, detail the superior characteristics of DPA-713 as a second-generation imaging agent, and provide field-proven, step-by-step protocols for its application. This guide emphasizes the causality behind experimental choices, incorporates self-validating systems for robust data generation, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Section 1: The Biological Target: Translocator Protein (TSPO) in Microglial Activation

Neuroinflammation is a critical process in the central nervous system (CNS) characterized by the activation of microglia, the resident immune cells of the brain.[1][2] Under pathological conditions such as neurodegenerative diseases, stroke, or injury, microglia transition from a resting, ramified state to an activated, amoeboid morphology.[1] This activation is accompanied by the significant upregulation of the 18-kDa Translocator Protein (TSPO).[3][4][5]

TSPO, formerly known as the peripheral benzodiazepine receptor, is a five-transmembrane domain protein located on the outer mitochondrial membrane.[3][4][6] While expressed at low levels in the healthy brain parenchyma, its concentration dramatically increases in activated microglia, making it an excellent biomarker for detecting and tracking neuroinflammatory processes in real-time using non-invasive imaging techniques like PET.[6][7][8] The protein is involved in numerous cellular functions, including cholesterol transport for steroid synthesis, regulation of mitochondrial respiration, and modulation of reactive oxygen species (ROS) production.[3][7] Its upregulation serves as a quantifiable proxy for the extent and location of glial cell activation associated with neuropathology.[6]

Section 2: The Imaging Agent: Profile of DesmethylPBR28 (DPA-713)

The ideal PET radioligand for TSPO must exhibit high binding affinity and specificity, favorable pharmacokinetics including good brain penetration, and a low signal from non-specific binding to produce a high-quality image. DesmethylPBR28 (DPA-713) is a second-generation TSPO ligand from the pyrazolopyrimidine class that represents a significant improvement over the prototypical first-generation ligand, [¹¹C]-(R)-PK11195.[1][2][9]

Advantages and Characteristics

DPA-713 demonstrates a higher affinity for TSPO and a better signal-to-noise ratio than PK11195.[1][2][9] This is largely attributed to its lower lipophilicity, which reduces non-specific binding in the brain and results in clearer, more quantifiable images of neuroinflammation.[1][2] Studies have consistently shown that [¹¹C]DPA-713 provides a better contrast between healthy and damaged brain tissue.[2][9] In direct comparisons, the binding potential of [¹¹C]DPA-713 in high-affinity binders was found to be approximately 10-fold higher than that of [¹¹C]-(R)-PK11195.[10][11]

| Property | DesmethylPBR28 (DPA-713) | (R)-PK11195 (Reference) | Reference |

| Binding Affinity (Ki) | ~4.7 nM | ~9.3 nM | [1] |

| Binding Potential (BPND) | ~7.3 (in High-Affinity Binders) | ~0.75 | [10][11] |

| Lipophilicity (LogP) | ~2.4 | ~3.4 | [1] |

| Radiolabel | Typically Carbon-11 ([¹¹C]) | Typically Carbon-11 ([¹¹C]) | [1][12] |

| Key Advantage | High signal-to-noise ratio | First-generation standard | [2][9] |

| Key Limitation | Sensitive to TSPO polymorphism | High non-specific binding | [13][14] |

The Critical Role of TSPO Genotyping

A crucial consideration for all second-generation TSPO ligands, including DPA-713, is their sensitivity to a common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene.[13][14][15] This polymorphism results in an alanine-to-threonine substitution at position 147 (Ala147Thr) and leads to three distinct binding affinity phenotypes in the human population:[13][14]

-

High-Affinity Binders (HABs): Homozygous for Alanine (Ala/Ala).

-

Mixed-Affinity Binders (MABs): Heterozygous (Ala/Thr).

-

Low-Affinity Binders (LABs): Homozygous for Threonine (Thr/Thr).

The binding affinity of DPA-713 is significantly reduced in LABs, and moderately in MABs, compared to HABs.[11] Therefore, genotyping subjects for the rs6971 SNP is a mandatory prerequisite for the quantitative interpretation of [¹¹C]DPA-713 PET data.[8][13] Studies must either stratify participants by genotype or apply corrective modeling based on binding class.

Section 3: Core Methodologies & Experimental Protocols

This section provides validated, step-by-step protocols for the use of [¹¹C]DPA-713. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Protocol 3.1: Radiosynthesis of [¹¹C]DPA-713

The radiosynthesis of [¹¹C]DPA-713 is typically achieved via the methylation of its desmethyl precursor (Nor-DPA-713) using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

-

Precursor: N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (Nor-DPA-713).[16]

-

Radiolabeling Agent: [¹¹C]CH₃I or [¹¹C]CH₃OTf produced from a cyclotron.

Methodology:

-

Production of [¹¹C]CH₃I: Produce [¹¹C]CO₂ from a medical cyclotron via the ¹⁴N(p,α)¹¹C reaction. Convert [¹¹C]CO₂ to [¹¹C]CH₄, which is then halogenated to form [¹¹C]CH₃I.

-

Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through a solution of the Nor-DPA-713 precursor (approx. 0.5-1.0 mg) in a suitable solvent (e.g., DMF) with a mild base (e.g., NaOH or K₂CO₃). Heat the reaction mixture (e.g., 80-100°C) for a short period (e.g., 2-5 minutes).

-

Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]DPA-713 from unreacted precursor and byproducts.

-

Formulation (Self-Validating Step): The collected HPLC fraction is reformulated into a sterile, injectable solution (e.g., saline with a small percentage of ethanol). Before injection, the final product must undergo stringent quality control checks.

-

Scientist's Note: The efficiency of the [¹¹C]CH₃I trapping and reaction is critical due to the short 20.4-minute half-life of Carbon-11. Automated synthesis units are standard for this procedure to ensure speed, reproducibility, and radiation safety.

Protocol 3.2: In Vitro TSPO Autoradiography with Radiolabeled DPA-713

Autoradiography on post-mortem brain sections is a critical validation step to confirm that the in vivo PET signal corresponds to specific TSPO binding in regions of interest.

Methodology:

-

Tissue Preparation: Rapidly freeze brains from experimental animals (e.g., on powdered dry ice). Section the frozen brains on a cryostat to a thickness of 10-20 µm. Thaw-mount the sections onto microscope slides and store at -80°C.[17]

-

Pre-incubation: Thaw the slides and pre-incubate them in a buffer (e.g., Tris-HCl, pH 7.4) for 20-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[17]

-

Incubation: Incubate the slides in a solution containing the radioligand (e.g., 0.5-1.0 nM of [¹¹C]DPA-713 or a tritiated version like [³H]PBR28) in buffer.[17][18]

-

Determination of Non-Specific Binding (Self-Validating Step): A parallel set of slides must be incubated in the same radioligand solution but with the addition of a high concentration (e.g., 10 µM) of a non-radiolabeled TSPO ligand (e.g., unlabeled DPA-713 or PK11195) to saturate the TSPO sites. The signal remaining on these slides represents non-specific binding.

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand. A quick dip in distilled water can remove buffer salts.

-

Drying and Exposure: Dry the slides rapidly under a stream of cool air. Expose the slides to a phosphor imaging plate or autoradiographic film for a duration determined by the isotope's activity (hours for ¹¹C, weeks for ³H).

-

Imaging and Analysis: Scan the imaging plate or film. Quantify the signal intensity in different brain regions using densitometry software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

-

Expert Insight: The resulting autoradiograms provide high-resolution localization of TSPO binding that can be directly correlated with histology or immunohistochemistry (e.g., for microglial markers like Iba1) on adjacent sections.[18]

Protocol 3.3: In Vivo Micro-PET Imaging in Rodent Models

This protocol describes a typical [¹¹C]DPA-713 PET imaging study in a rodent model of neuroinflammation, such as the distal middle cerebral artery occlusion (dMCAO) model of ischemic stroke.[19]

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature using a heating pad. A catheter should be placed in the lateral tail vein for radiotracer injection.

-

Radiotracer Administration: Administer a bolus injection of [¹¹C]DPA-713 (e.g., 5-10 MBq) via the tail vein catheter.[1][19]

-

PET Data Acquisition: Begin a dynamic PET scan immediately upon injection. The scan duration is typically 60-90 minutes.[1][19] For anatomical co-registration, a CT or MRI scan is performed before or after the PET acquisition.

-

Arterial Blood Sampling (Control for Quantification): For full kinetic modeling, an arterial input function is required. This involves timed, manual collection of arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma over time.[1]

-

Rationale: This is the gold-standard method for absolute quantification of binding parameters like the total volume of distribution (VT). However, it is invasive. Non-invasive methods using a reference region with negligible specific binding are often used but can be challenging for TSPO imaging.

-

-

Blocking Study (Self-Validating Step): To confirm in vivo binding specificity, a separate cohort of animals can be pre-treated with a high dose of a non-radiolabeled TSPO ligand (e.g., unlabeled DPA-713 or PK11195) 15-30 minutes before the [¹¹C]DPA-713 injection. A significant reduction in the PET signal in the region of inflammation confirms that the signal is specific to TSPO.

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and radioactive decay.[1]

-

Co-register the PET images with the anatomical MRI or CT images.

-

Define regions of interest (ROIs) on the anatomical images (e.g., ischemic core, contralateral control region).

-

Generate time-activity curves (TACs) for each ROI.

-

Quantify uptake using metrics like the Standardized Uptake Value (SUV) or apply kinetic models (e.g., 2-tissue compartment model) to calculate VT and the binding potential (BPND).[1]

-

Section 4: Conclusion and Future Directions

DesmethylPBR28 (DPA-713) and its derivatives are powerful second-generation radiotracers that enable sensitive and quantitative in vivo imaging of microglial activation.[9] Their superior pharmacokinetic profile compared to first-generation ligands has advanced the study of neuroinflammation across a spectrum of neurological disorders.[9][20] However, the critical dependence of their binding on the rs6971 TSPO genetic polymorphism necessitates careful experimental design, including mandatory genotyping of human subjects.[13][14] The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data.

Future efforts in the field are focused on developing third-generation TSPO ligands that are insensitive to the TSPO polymorphism, which would simplify clinical workflows and broaden the applicability of TSPO PET imaging.[21] Nonetheless, with the rigorous application of the methodologies described herein, DPA-713 remains a cornerstone tool for researchers dedicated to unraveling the complex role of neuroinflammation in brain pathology.

References

-

Choi, J., & Lee, Y. (2020). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports, 53(1), 273. [Link]

-

Karlstetter, M., & Langmann, T. (2021). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. International Journal of Molecular Sciences, 22(16), 8565. [Link]

-

Lee, Y., & Choi, J. (2020). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. ResearchGate. [Link]

-

Werry, E. L., & Kassiou, M. (2014). The use of animal models of neuroinflammation for imaging studies. ResearchGate. [Link]

-

Wikipedia. (n.d.). DPA-713. Wikipedia. Retrieved from [Link]

-

Lee, Y., & Choi, J. (2020). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports. [Link]

-

Brown, A. K., et al. (2008). Initial Evaluation of 11C-DPA-713, a Novel TSPO PET Ligand, in Humans. Journal of Nuclear Medicine, 49(12), 1971–1978. [Link]

-

Owen, D. R., et al. (2014). 11C-DPA-713 has much greater specific binding to translocator protein 18 kDa (TSPO) in human brain than 11C-(R)-PK11195. Journal of Cerebral Blood Flow & Metabolism, 34(5), 895–902. [Link]

-

Rizzo, F., et al. (2022). The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system. Biochemical Journal, 479(13), 1435–1455. [Link]

-

Owen, D. R., et al. (2012). An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28. Journal of Cerebral Blood Flow & Metabolism, 32(1), 1–5. [Link]

-

Owen, D. R., et al. (2014). 11C-DPA-713 has much greater specific binding to translocator protein 18 kDa (TSPO) in human brain than 11C-(R)-PK11195. National Institutes of Health. [Link]

-

Owen, D. R., et al. (2012). An 18-kDa Translocator Protein (TSPO) Polymorphism Explains Differences in Binding Affinity of the PET Radioligand PBR28. ResearchGate. [Link]

-

Albert, N. L., et al. (2021). Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders. Cancers, 13(11), 2603. [Link]

-

Chauveau, F., et al. (2009). Comparative Evaluation of the Translocator Protein Radioligands 11C-DPA-713, 18F-DPA-714, and 11C-PK11195 in a Rat Model of Acute Neuroinflammation. Journal of Nuclear Medicine, 50(7), 1184–1192. [Link]

-

Abourbeh, G., et al. (2022). Imaging neuroinflammation in an animal model of diet-induced obesity. Scientific Reports, 12(1), 1-13. [Link]

-

Kim, D. Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]

-

Tiwari, A. K., et al. (2020). Classification of TSPO ligands based on preferential binding... ResearchGate. [Link]

-

Kim, H. J., & Paeng, J. C. (2017). Perspectives in TSPO PET Imaging for Neurologic Diseases. Nuclear Medicine and Molecular Imaging, 51(2), 116–123. [Link]

-

James, M. L., et al. (2021). In vitro characterization of TSPO expression by autoradiography... ResearchGate. [Link]

-

Ordonez, A. A., et al. (2026). Recent advances in multimodal imaging of infections: research highlights using Nuclear-Optical imaging. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Zhang, Y., et al. (2023). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neuroscience, 17, 1149432. [Link]

-

JoVE. (2022). PET Imaging of Neuroinflammation in Ischemic Stroke. YouTube. [Link]

-

Okello, A., et al. (2009). Depiction of microglial activation in aging and dementia: Positron emission tomography with [11C]DPA713 versus PK11195. NeuroImage, 45(4), 1145–1153. [Link]

-

Boutin, H., et al. (2007). 11C-DPA-713: a novel peripheral benzodiazepine receptor PET ligand for in vivo imaging of neuroinflammation. Journal of Nuclear Medicine, 48(4), 573–581. [Link]

-

Hatori, A., et al. (2015). [18F]FEBMP: Positron Emission Tomography Imaging of TSPO in a Model of Neuroinflammation in Rats, and in vitro Autoradiograms of the Human Brain. Scientific Reports, 5, 10212. [Link]

-

Zhang, X., et al. (2021). PET Imaging of Neuroinflammation in Alzheimer's Disease. Frontiers in Neurology, 12, 765483. [Link]

-

Johnson, E. M., et al. (2025). A radioligand for in vitro autoradiography of CSF1R in post-mortem CNS tissues. ResearchGate. [Link]

-